molecular formula C12H16N2O B1398918 (5-Amino-2-methylphenyl)-pyrrolidin-1-yl-methanone CAS No. 1249437-45-3

(5-Amino-2-methylphenyl)-pyrrolidin-1-yl-methanone

Cat. No. B1398918
CAS RN: 1249437-45-3
M. Wt: 204.27 g/mol
InChI Key: VIPDWTZEBXRXAS-UHFFFAOYSA-N
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Description

The closest compound I found is “(5-Amino-2-methylphenyl)methanol”. It’s categorized as an impurity, metabolite, pharmaceutical standard, intermediate, and fine chemical . Another related compound is “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine” which has been studied in the context of crystallography .


Synthesis Analysis

There’s a study that describes the synthesis of a series of new urea/thiourea derivatives by simple addition reaction of functionalized phenyl isocyanates/isothiocyanates with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (imatinib intermediate) in the presence of 1,4-dimethyl piperazine (DMPZ) as a base .


Molecular Structure Analysis

The molecular formula of “(5-Amino-2-methylphenyl)methanol” is C8H11NO . For “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine”, the molecular formula is C16H15N5 .


Chemical Reactions Analysis

The synthesis of a series of new urea/thiourea derivatives involved the reaction of functionalized phenyl isocyanates/isothiocyanates with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine .


Physical And Chemical Properties Analysis

For “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine”, the density is 1.3±0.1 g/cm3, boiling point is 537.3±60.0 °C at 760 mmHg, and molar refractivity is 83.6±0.3 cm3 .

Scientific Research Applications

Metabolic Pathways and Toxicology

Research into compounds similar to "(5-Amino-2-methylphenyl)-pyrrolidin-1-yl-methanone" often involves studying their metabolic pathways, toxicity profiles, and potential therapeutic or detrimental effects. For example, studies on various amino compounds and their metabolism can help understand how these substances are processed in the body and their potential toxicological impacts (Y. Tao et al., 2022). Understanding the metabolism and disposition of specific compounds, like BMS-690514, provides insights into their pharmacokinetics and safety profiles (L. Christopher et al., 2010).

Neurotransmitter Disorders

Research on aromatic L-amino acid decarboxylase deficiency highlights the critical role of specific amino acids and related compounds in neurotransmitter synthesis and function. Such studies underscore the importance of these compounds in developing treatments for neurotransmitter disorders (L. Brun et al., 2010).

Acidosis and Metabolic Disorders

Compounds related to "(5-Amino-2-methylphenyl)-pyrrolidin-1-yl-methanone" may be studied in the context of metabolic disorders, such as acidosis. Research into the causes and treatments of metabolic acidosis, including the role of specific amino acids or their derivatives, provides valuable insights into managing these conditions (A. Fenves et al., 2006).

properties

IUPAC Name

(5-amino-2-methylphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-4-5-10(13)8-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPDWTZEBXRXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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